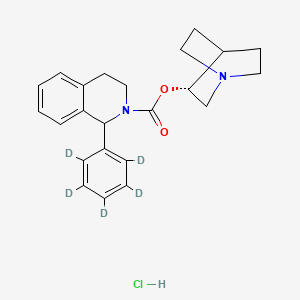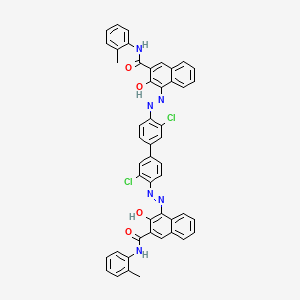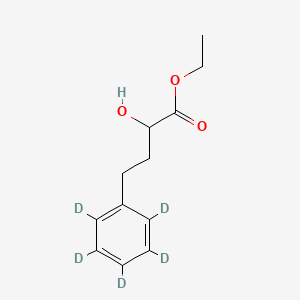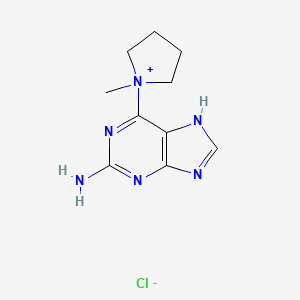
1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride
Overview
Description
1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride is a chemical compound with the molecular formula C10H15ClN6 It is known for its unique structure, which includes a purine derivative and a pyrrolidinium ring
Preparation Methods
The synthesis of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride involves multiple steps. One common method includes the reaction of 4-[(trifluoroacetamido)methyl]benzyl alcohol with 1-(2-amino-9H-purin-6-yl)-1-methylpyrrolidinium chloride in the presence of potassium t-butoxide. The reaction is typically carried out in N,N-dimethylformamide at 25°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride involves its interaction with specific molecular targets. It can bind to enzymes and nucleic acids, affecting their function and activity. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride can be compared with other similar compounds, such as:
1-(2-Amino-6,9-Dihydro-1H-purin-6-YL)Oxy]-3-Methyl-2-Butanol: This compound has a similar purine structure but different functional groups and properties.
1-(2-amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride: This is a closely related compound with slight variations in its chemical structure.
Properties
IUPAC Name |
6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6.ClH/c1-16(4-2-3-5-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEKOSLZZLUSLY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661782 | |
| Record name | 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680622-68-8 | |
| Record name | 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



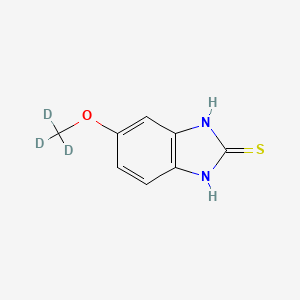


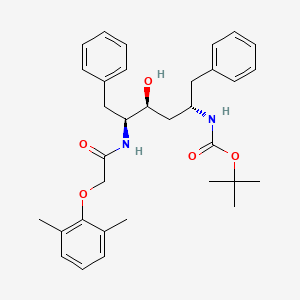
![2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B562801.png)
![[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B562802.png)
![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)
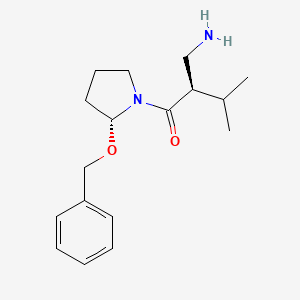
![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
